4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 5-chloropyrimidine with piperazine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound forms hydrophobic interactions with the active sites of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:
Buspirone Hydrochloride: This compound also contains a pyrimidine and piperazine moiety but differs in its overall structure and therapeutic applications.
Pyrimidine Derivatives: These compounds share the pyrimidine scaffold but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H20ClN7O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-[6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H20ClN7O/c17-13-10-18-16(19-11-13)24-3-1-22(2-4-24)14-9-15(21-12-20-14)23-5-7-25-8-6-23/h9-12H,1-8H2 |
InChI Key |
PDOBLUUZPPAVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.